7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid
Description
7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid is a nitro-substituted imidazopyridine derivative with the molecular formula C₉H₇N₃O₄ and a molecular weight of 221.17 g/mol (CAS: 1216863-61-4) . Its structure features a methyl group at position 7 and a nitro group at position 8 on the imidazo[1,2-a]pyridine scaffold, with a carboxylic acid moiety at position 2.
Properties
IUPAC Name |
7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-5-2-3-11-4-6(9(13)14)10-8(11)7(5)12(15)16/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHLCUBLOIXXQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=CN2C=C1)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminopyridines with α-Haloketones
One of the most common approaches involves the cyclization of 2-aminopyridines with α-haloketones or related derivatives. This method is highlighted in multiple studies, including the synthesis of nitro- and methyl-substituted imidazo[1,2-a]pyridines.
- React 2-aminopyridine derivatives with ethyl 2-chloroacetoacetate or ethyl bromopyruvate under basic or neutral conditions.
- The reaction typically proceeds via nucleophilic substitution at the halogen, followed by intramolecular cyclization to form the imidazo[1,2-a]pyridine ring system.
- Saponification of the ester groups yields the corresponding carboxylic acids.
Metal-Free and Catalytic Approaches
Recent advances include metal-free protocols and catalytic methods:
- Iodine-promoted reactions: Effective for synthesizing 2-arylimidazo[1,2-a]pyridines, using iodine as a catalyst in aqueous media or under mild conditions, leading to high yields and environmentally benign procedures (see sources,).
- Micellar and “on-water” reactions: These methods utilize micellar catalysis or water as a green solvent, facilitating cyclization with high efficiency and minimal environmental impact.
Functionalization to Obtain the Carboxylic Acid
Saponification of Esters
- The ester intermediates, such as ethyl esters of the imidazo[1,2-a]pyridine-2-carboxylates, undergo hydrolysis under basic conditions (e.g., lithium hydroxide or sodium hydroxide) to yield the free carboxylic acids.
- This step is straightforward, often performed at room temperature or mild heating, with yields typically exceeding 80%.
Direct Oxidation
- In some cases, oxidation of methyl groups adjacent to the ring system can be performed to introduce carboxylic acid functionalities, though this is less common for the target compound.
Summary of Preparation Methods
| Step | Method | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Cyclization of 2-aminopyridines with α-haloketones | Ethyl 2-chloroacetoacetate, 2-aminopyridine | Reflux, basic or neutral | Up to 87% | Widely used, high yield, straightforward |
| 2 | Metal-free iodine-promoted cyclization | 2-aminopyridine derivatives, iodine | Room temp to 100°C, aqueous media | High | Environmentally friendly |
| 3 | Micellar or “on-water” synthesis | 2-aminopyridine, acetophenone derivatives, iodine | Mild heating or room temperature | Good to excellent | Green chemistry approaches |
| 4 | Nitration of imidazo[1,2-a]pyridine | Nitrating agents (HNO3, H2SO4) | Controlled temperature | Variable | Selective nitration at 8-position |
| 5 | Ester hydrolysis (saponification) | Ester derivatives, NaOH or LiOH | Mild heating | >80% | Converts esters to acids |
Research Findings and Data Tables
Yield Data for Key Steps
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyridine derivatives, including 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid, exhibit promising activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). A study identified several compounds within this class that showed significant inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM .
Cholinesterase Inhibition
Imidazo[1,2-a]pyridine derivatives have been investigated for their cholinesterase inhibitory properties, which are crucial for treating neurodegenerative diseases like Alzheimer's. Specific derivatives demonstrated strong inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating effective binding to the respective enzymes .
Synthetic Routes
The synthesis of this compound typically involves nitration processes followed by functionalization reactions. The compound can be synthesized through a two-step process:
- Nitration : Using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.
- Carboxylation : Further reactions can modify the compound to enhance its biological activity or alter its chemical properties .
Reaction Mechanisms
The compound undergoes various chemical reactions:
- Reduction : The nitro group can be reduced to an amino group using hydrogen gas in the presence of catalysts such as palladium.
- Substitution : Nucleophilic substitution at the nitro group allows for the formation of diverse derivatives useful in drug development .
Dyes and Pigments
In industrial applications, this compound is utilized in synthesizing dyes and pigments due to its chromophoric properties. This application capitalizes on the compound's ability to absorb light at specific wavelengths, making it valuable in textile and coating industries .
Anti-TB Research
A notable case study involved the screening of imidazo[1,2-a]pyridine derivatives for anti-TB activity, where several compounds were identified as potent inhibitors against both replicating and non-replicating strains of Mtb . This study highlights the importance of structure-activity relationships in developing new therapeutic agents.
Neuropharmacology
Another significant investigation focused on the cholinesterase inhibitory effects of various imidazo[1,2-a]pyridine derivatives. The study utilized computational molecular docking alongside experimental assays to elucidate binding affinities and mechanisms of action against AChE and BChE .
Data Summary Table
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial activity | Effective against MDR-TB (MIC 0.03 - 5 μM) |
| Cholinesterase inhibition | Strong AChE/BChE inhibition (IC50 values) | |
| Industrial Chemistry | Dyes and pigments | Useful for chromophoric properties |
Mechanism of Action
The mechanism of action of 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in the biosynthesis of essential cellular components in Mycobacterium tuberculosis.
Pathways Involved: It disrupts the electron transport chain and inhibits the synthesis of nucleic acids and proteins, leading to bacterial cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The imidazo[1,2-a]pyridine scaffold is highly versatile, with substitutions at positions 6, 7, 8, or the pyridine ring significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogues:
Key Observations :
- Electron-Withdrawing Groups (NO₂, CF₃, Cl): Nitro and trifluoromethyl groups enhance electrophilicity, improving binding to biological targets (e.g., antimicrobial enzymes) .
- Positional Effects : Substitutions at C7 (e.g., methyl, chloro) influence steric hindrance and solubility, while C8 nitro groups increase oxidative stability .
- Carboxylic Acid Functionality : Enables facile derivatization into amides or esters for drug discovery .
Stability and Reactivity
Biological Activity
Overview
7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antituberculosis agent. This compound belongs to the imidazo[1,2-a]pyridine family, known for their pharmacological significance.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₉H₇N₃O₄
- Molecular Weight : 221.17 g/mol
- CAS Number : 1216863-61-4
The structural uniqueness of this compound is attributed to the presence of both nitro and carboxylic acid functional groups, which play significant roles in its biological activity and reactivity.
The biological activity of this compound primarily involves:
- Targeting Mycobacterium tuberculosis : The compound inhibits the biosynthesis of essential cellular components in Mycobacterium tuberculosis, particularly affecting the electron transport chain and nucleic acid synthesis.
- Inhibition of Multidrug-resistant Strains : It has shown effectiveness against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis, making it a valuable candidate in the fight against tuberculosis.
Antimicrobial Activity
Recent studies have highlighted the potency of this compound against M. tuberculosis. The Minimum Inhibitory Concentration (MIC) values range from as low as 0.03 μM to 5.0 μM, indicating strong antibacterial activity.
| Compound | MIC (μM) | Target Pathogen |
|---|---|---|
| This compound | 0.03 - 5.0 | M. tuberculosis H37Rv |
| Other Imidazo Compounds | Varies | Various pathogens |
Case Studies
-
High Throughput Screening (HTS) :
Abrahams et al. conducted HTS on imidazo[1,2-a]pyridine analogues, identifying several compounds with significant anti-TB activity. Among these, this compound stood out for its efficacy against resistant strains . -
In Vitro Studies :
Moraski et al. reported that this compound demonstrated substantial in vitro activity against both replicating and non-replicating forms of M. tuberculosis, highlighting its potential for treating latent TB infections .
Comparison with Similar Compounds
This compound can be compared with other imidazo compounds based on their biological activities:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid | Structure | Moderate anti-TB |
| 7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid | Structure | Low anti-TB |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : A multi-step synthesis strategy is often employed, starting with functionalization of the imidazo[1,2-a]pyridine core. For example, microwave-assisted synthesis (MAOS) using diglyme as a solvent under controlled irradiation can improve reaction efficiency and yield, as demonstrated for structurally similar imidazo[1,2-a]pyridine derivatives . Optimization may involve adjusting reaction time, temperature, and solvent polarity. Halogenation at the 3-position followed by nitro-group introduction via nitration reagents (e.g., HNO₃/H₂SO₄) is a plausible pathway. Post-synthetic hydrolysis of ester intermediates (e.g., ethyl esters) to carboxylic acids should be monitored via TLC or HPLC .
Q. How can spectroscopic and crystallographic techniques validate the structure of this compound?
- Methodology :
- FT-IR : Confirm the presence of carboxylic acid (-COOH) via O-H stretching (~2500–3000 cm⁻¹) and C=O stretching (~1700 cm⁻¹).
- 1H/13C NMR : Assign peaks based on substituent positions. For example, aromatic protons in the nitro-substituted pyridine ring typically appear downfield (δ 8.5–9.5 ppm). Methyl groups resonate near δ 2.5–3.0 ppm .
- X-ray crystallography : Resolve the crystal structure to confirm regiochemistry. Monoclinic systems (e.g., space group P21/c) with unit cell parameters (e.g., a = 8.189 Å, b = 15.821 Å) can be determined using Bruker SMART CCD detectors and refined with SAINT software .
Q. What purification strategies are effective for isolating high-purity samples?
- Methodology : Column chromatography using silica gel (hexane/ethyl acetate gradient) or reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) is recommended. Purity ≥98% can be achieved, as validated by HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodology :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
- Molecular docking : Screen derivatives against target proteins (e.g., enzymes) using AutoDock Vina. Focus on nitro-group interactions with active-site residues, which may influence binding affinity .
- QSAR models : Corrogate substituent effects (e.g., nitro vs. methoxy groups) on bioactivity using regression analysis .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodology :
- Experimental replication : Ensure consistent assay conditions (e.g., cell lines, incubation time).
- Meta-analysis : Pool data from multiple studies to identify outliers or confounding variables (e.g., solvent effects in in vitro assays).
- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., replacing nitro with cyano groups) to isolate contributing factors .
Q. What strategies optimize regioselectivity during nitration of the imidazo[1,2-a]pyridine core?
- Methodology :
- Directed electrophilic substitution : Use steric/electronic directing groups. The methyl group at position 7 may deactivate adjacent sites, favoring nitration at position 7.
- Low-temperature nitration : Perform reactions at 0–5°C to minimize byproducts. Monitor reaction progress via LC-MS .
Q. How can non-covalent interactions (e.g., hydrogen bonding, π-stacking) influence crystal packing?
- Methodology :
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O bonds between nitro and carboxylic acid groups).
- Thermal analysis (DSC/TGA) : Correlate packing density with melting points (e.g., mp 248–249°C for analogous compounds) .
Methodological Considerations for Data Interpretation
- Spectral discrepancies : Overlapping signals in NMR (e.g., aromatic protons) can be resolved using 2D techniques (HSQC, HMBC) .
- Yield optimization : Design of Experiments (DoE) software (e.g., JMP) can model interactions between variables (e.g., solvent polarity, catalyst loading) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
